molecular formula C14H15NO2 B2499307 2-[(4-Methoxybenzyl)amino]phenol CAS No. 728000-06-4

2-[(4-Methoxybenzyl)amino]phenol

Cat. No.: B2499307
CAS No.: 728000-06-4
M. Wt: 229.279
InChI Key: DZLVSZGODZJYTE-UHFFFAOYSA-N
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Description

General Overview of Substituted Phenols and Secondary Amines in Chemical Research

Substituted phenols are a class of organic compounds that are indispensable in modern science, serving as critical components in everything from pharmaceuticals to agricultural chemicals and synthetic polymers oregonstate.edu. These molecules consist of a benzene (B151609) ring bonded to a hydroxyl (-OH) group, with additional functional groups attached at various positions on the ring wisdomlib.org. The nature and position of these substituents substantially influence the properties of the phenolic molecule, making the controlled synthesis of phenols a subject of paramount interest to organic, medicinal, and polymer chemists oregonstate.edu. Phenol (B47542) derivatives are often highly valued as intermediates in the preparation of complex therapeutic molecules and serve as essential starting materials for a wide array of chemical reactions wisdomlib.orgresearchgate.net. Their utility is also explored in materials science, where their reactivity is harnessed to create novel polymers, and in environmental chemistry, where their degradation and reactivity are studied oregonstate.eduacs.org.

Secondary amines are organic compounds characterized by a nitrogen atom bonded to two organic substituents (alkyl or aryl groups) and one hydrogen atom fiveable.mefiveable.me. This structure gives them a unique set of properties, including basicity and the ability to participate in hydrogen bonding fiveable.me. In the fields of organic synthesis and medicinal chemistry, secondary amines are vital reagents and building blocks, particularly for the formation of carbon-nitrogen bonds enamine.net. They are widely used in the synthesis of compound libraries for drug discovery due to their reliable reactivity in processes like amide coupling, arylation, and reductive amination enamine.net. Furthermore, secondary amines are integral to the structure of many important biomolecules, including neurotransmitters, where they play a crucial role in biological signaling pathways fiveable.me.

Structural Classification and Nomenclature of 2-[(4-Methoxybenzyl)amino]phenol

The compound this compound is a multi-functional molecule that belongs to two primary classes of organic compounds: substituted phenols and secondary amines. Its chemical structure and nomenclature can be systematically deconstructed to understand its constituent parts.

Phenol Core : The foundational structure is a phenol, which consists of a hydroxyl group (-OH) attached to a benzene ring.

Amino Substituent : At position 2 of the phenol ring (the ortho position relative to the hydroxyl group), there is an amino (-NH-) group.

Secondary Amine : The amino group is secondary because, in addition to being bonded to the phenol ring, its nitrogen atom is also bonded to a benzyl (B1604629) group, replacing a second hydrogen atom.

Substituted Benzyl Group : The benzyl group is itself substituted at position 4 (the para position) with a methoxy (B1213986) group (-OCH3).

This specific arrangement of functional groups leads to its systematic IUPAC name: This compound . The molecule's identity is unequivocally confirmed by its unique CAS Registry Number.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C14H15NO2 chemscene.com
Molecular Weight 229.27 g/mol chemscene.com

| CAS Number | 728000-06-4 chemscene.com |

Broad Research Interest in Compounds Possessing Phenolic and Amine Functionalities

The presence of both phenolic and amine functionalities within a single molecular framework gives rise to a rich and diverse field of chemical research. The combination of a hydrogen-bond-donating hydroxyl group and a basic, nucleophilic secondary amine group creates a scaffold with significant potential in various scientific domains.

Compounds that feature these dual functionalities are of particular interest for their biological activities smolecule.com. The phenolic hydroxyl group is a well-known structural motif in many natural antioxidants; its ability to donate a hydrogen atom allows it to scavenge harmful free radicals mdpi.comnih.gov. Similarly, aromatic amines have also been investigated as radical-trapping antioxidants acs.org. The synergy of these two groups can lead to potent antioxidant properties, which is a key area of investigation in the development of therapeutics for conditions associated with oxidative stress mdpi.com.

In synthetic chemistry, these compounds serve as versatile intermediates smolecule.com. They are often precursors for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond formed by the condensation of a primary amine with an aldehyde or ketone atlantis-press.comresearchgate.net. Schiff bases derived from aminophenols are widely studied for their coordination chemistry and potential applications in catalysis and materials science, including the development of polymers with high thermal stability and unique electrochemical properties researchgate.netresearchgate.net.

Contextualizing this compound within Related Chemical Architectures

To fully appreciate the academic significance of this compound, it is useful to compare it with structurally related compounds. These comparisons highlight how subtle changes in chemical architecture can lead to different properties and research applications.

Comparison with Simple Aminophenols : A simpler, related molecule is 2-amino-4-methoxyphenol nih.govplantaedb.com. This compound contains the same substituted phenol core but has a primary amine (-NH2) instead of a secondary amine. The addition of the 4-methoxybenzyl group to form the target compound introduces a second aromatic ring, increases the molecule's size and lipophilicity, and adds a rotatable bond. These modifications can significantly alter how the molecule interacts with biological systems or assembles in the solid state.

Comparison with Schiff Base Analogs : The corresponding Schiff base, or imine analog, would be formed from the condensation of 2-aminophenol (B121084) and 4-methoxybenzaldehyde (B44291). Such molecules, like the related compound 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol, feature a C=N double bond (an imine) instead of the C-N single bond of an amine researchgate.net. The C=N bond is rigid and planar, restricting the molecule's conformational flexibility. In contrast, the -CH2-NH- linkage in this compound provides greater structural freedom. This flexibility can be crucial for binding to biological targets or for the adoption of specific conformations in advanced materials.

Monomers for Polymeric Materials : Structures related to this compound have been used as monomers for oxidative polycondensation reactions. For instance, the polymerization of a similar compound, 2-[(4-methylbenzylidene)amino]phenol, has been shown to produce polyphenol materials with high thermal stability and semiconductive properties researchgate.net. This suggests that the core architecture of the target compound is suitable for incorporation into advanced functional polymers.

Table 2: Structural Comparison of Related Compounds

Compound Name Core Structure Key Functional Linkage Notable Features
2-Amino-4-methoxyphenol Aminophenol Primary Amine (-NH2) Simpler precursor, more polar
2-[(4-Methoxyphenyl)imino methyl]phenol Schiff Base Imine (-CH=N-) Rigid, planar C=N bond, photochromic potential researchgate.net

| This compound | Substituted Aminophenol | Secondary Amine (-CH2-NH-) | Flexible C-N bond, increased lipophilicity |

Table of Compounds Mentioned

Compound Name
This compound
2-amino-4-methoxyphenol
2-[(4-methylbenzylidene)amino]phenol
2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol
2-aminophenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLVSZGODZJYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 Methoxybenzyl Amino Phenol

Retrosynthetic Analysis of 2-[(4-Methoxybenzyl)amino]phenol Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection points to two precursor synthons: a 2-aminophenol (B121084) unit and a 4-methoxybenzyl unit.

This retrosynthetic approach suggests that the forward synthesis would involve the reaction between 2-aminophenol and a suitable 4-methoxybenzylating agent. A common and effective strategy is the formation of an imine (Schiff base) followed by reduction. This two-step sequence is often preferred to direct alkylation of 2-aminophenol, which can lead to a mixture of N-alkylated and O-alkylated products, posing significant purification challenges. amazonaws.com The formation of the Schiff base specifically at the amino group directs the subsequent reduction to the desired secondary amine.

Synthesis of Schiff Base Precursors to this compound

The formation of a Schiff base, a compound containing a carbon-nitrogen double bond (azomethine group), is a key intermediate step in the synthesis of this compound. nih.govnih.gov These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. frontiersin.orgunsri.ac.id

Condensation Reactions for Azomethine Linkage Formation

The synthesis of the Schiff base precursor involves the reaction of an amine with a carbonyl compound to form an unstable carbinolamine, which then dehydrates to form the imine. nih.gov

The specific reaction for creating the precursor to this compound involves the condensation of 2-aminophenol with 4-methoxybenzaldehyde (B44291). researchgate.netnih.gov In a typical procedure, equimolar amounts of 2-aminophenol and 4-methoxybenzaldehyde are reacted in a suitable solvent. nih.govnih.gov The reaction mixture is often heated to facilitate the removal of water, which drives the equilibrium towards the formation of the Schiff base product, 2-[(E)-(4-methoxybenzylidene)amino]phenol. frontiersin.org

For instance, one reported synthesis involves refluxing a mixture of 2-aminophenol and 2-methoxybenzaldehyde (B41997) in ethanol (B145695), sometimes with a few drops of a catalytic acid like concentrated H2SO4, for several hours. nih.gov Another method describes stirring 4-methoxybenzylamine (B45378) with salicylaldehyde (B1680747) in ethanol at reflux for two hours. nih.gov

The choice of solvent and catalyst can significantly influence the rate and yield of Schiff base formation. Alcohols, such as ethanol and methanol (B129727), are commonly used solvents as they readily dissolve the reactants and facilitate the reaction. nih.govnih.govmdpi.com In some cases, the reaction is carried out at room temperature, while in others, heating or refluxing is employed to accelerate the condensation. nih.govnih.govmdpi.com

Acid or base catalysis can be employed to accelerate the reaction. youtube.com For example, a few drops of glacial acetic acid or concentrated sulfuric acid are sometimes added to the reaction mixture. nih.govnih.gov These catalysts work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Characterization of Schiff Base Intermediates Prior to Reduction

Before proceeding to the reduction step, it is crucial to characterize the Schiff base intermediate to confirm its identity and purity. This is typically achieved using various spectroscopic techniques.

Spectroscopic Technique Key Characteristic Feature for Schiff Base Reference
FT-IR (Fourier-Transform Infrared) Spectroscopy Appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1590-1656 cm⁻¹. Disappearance of the C=O stretching band from the aldehyde and the N-H bending of the primary amine. researchgate.netnih.gov
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Appearance of a singlet for the azomethine proton (-N=CH-), typically in the downfield region of the spectrum. researchgate.net
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy Presence of a signal corresponding to the carbon of the azomethine group. researchgate.netnih.gov
UV-Vis (Ultraviolet-Visible) Spectroscopy Absorption bands corresponding to electronic transitions within the conjugated system of the Schiff base. nih.govresearchgate.net

X-ray crystallography can also be used to determine the precise molecular structure of the Schiff base in the solid state. nih.gov

Reduction Protocols for Secondary Amine Formation in this compound

The final step in the synthesis of this compound is the reduction of the azomethine (C=N) double bond of the Schiff base intermediate to a secondary amine (C-N). A variety of reducing agents can be employed for this transformation.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. youtube.com The Schiff base is dissolved in methanol, and sodium borohydride is added portion-wise, often at a reduced temperature to control the reaction rate. The reaction is typically stirred for a period of time until the reduction is complete. Other reducing agents can also be utilized, and the choice often depends on the specific substrate and desired reaction conditions.

The successful formation of this compound can be confirmed by spectroscopic methods. In the FT-IR spectrum, the disappearance of the C=N absorption band and the appearance of a characteristic N-H stretching band for the secondary amine would be observed. ¹H and ¹³C NMR spectroscopy would also show characteristic shifts corresponding to the formation of the secondary amine.

Catalytic Hydrogenation Approaches for Imine Reduction

Catalytic hydrogenation is a widely employed method for the reduction of imines to amines, valued for its efficiency and clean reaction profiles. The process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to achieve the addition of hydrogen across the imine double bond.

Choice of Catalysts (e.g., Pd/C) and Reaction Conditions

The selection of an appropriate catalyst is paramount for the successful hydrogenation of the imine precursor to This compound . Palladium on carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for this type of transformation due to its high activity and selectivity. dicp.ac.cnmdpi.com Other noble metal catalysts, such as those based on rhodium (Rh), ruthenium (Ru), and iridium (Ir), have also been successfully used for imine hydrogenation. organic-chemistry.orgmasterorganicchemistry.comrsc.org

The reaction is typically carried out in a suitable solvent that can dissolve the imine substrate and facilitate the interaction with the catalyst and hydrogen gas. Alcohols like methanol and ethanol are frequently used for this purpose. mdpi.comnih.govnih.gov The choice of catalyst and solvent system is crucial for optimizing the reaction yield and purity of the final amine product.

Table 1: Catalysts and Conditions for Imine Hydrogenation

Catalyst Typical Loading Common Solvents Key Advantages
Palladium on Carbon (Pd/C) 5-10 wt% Methanol, Ethanol, THF High activity, good selectivity, easily removed by filtration. dicp.ac.cnmdpi.com
Rhodium (Rh) Complexes Varies (Homogeneous) Methanol, Toluene Effective under mild conditions, can offer high chemoselectivity. organic-chemistry.orgunive.it
Ruthenium (Ru) Complexes Varies (Homogeneous) Ethanol, Toluene Can be used for asymmetric hydrogenation, versatile. masterorganicchemistry.com

| Iridium (Ir) Complexes | Varies (Homogeneous) | Methanol, THF | Highly efficient for transfer hydrogenation, tolerates various functional groups. organic-chemistry.org |

Pressure and Temperature Optimization for Hydrogenation

The efficiency of catalytic hydrogenation is significantly influenced by reaction parameters such as hydrogen pressure and temperature. These variables must be carefully optimized to maximize the yield of the desired amine while minimizing side reactions.

Hydrogen pressure can range from atmospheric pressure to high-pressure systems (e.g., 100 atm). rsc.orgnih.gov While some modern catalytic systems operate efficiently under ambient pressure, increasing the pressure can enhance the reaction rate by increasing the concentration of dissolved hydrogen. organic-chemistry.orgnih.gov However, excessively high pressures can sometimes lead to over-reduction or other undesirable side reactions.

Temperature also plays a critical role. Many imine hydrogenations can be conducted at room temperature. organic-chemistry.orgrsc.org In some cases, moderate heating may be necessary to achieve a reasonable reaction rate, but higher temperatures can increase the risk of side reactions, such as hydrogenolysis, especially with benzyl (B1604629) groups. nih.govresearchgate.net Therefore, a balance must be struck to ensure efficient and clean conversion.

Table 2: Influence of Pressure and Temperature on Imine Hydrogenation

Parameter Range Effect on Reaction Considerations
Hydrogen Pressure 1 - 100 atm Higher pressure generally increases reaction rate. nih.govnih.gov High pressure may require specialized equipment; can sometimes reduce selectivity. researchgate.net

| Temperature | Room Temp. - 100 °C | Higher temperature increases reaction rate. nih.govnih.gov | May promote side reactions like hydrogenolysis or decomposition of the product. researchgate.net |

Hydride Reduction Methods for Imine to Amine Transformation

Chemical reduction using hydride-donating reagents offers a valuable alternative to catalytic hydrogenation for converting imines to amines. These methods are often preferred for their operational simplicity and the use of readily available reagents.

Application of Sodium Borohydride and Other Reducing Agents

Sodium borohydride (NaBH₄) is a mild, inexpensive, and widely used reducing agent for the transformation of imines to secondary amines like This compound . masterorganicchemistry.comresearchgate.net The reaction is typically performed in a protic solvent, most commonly methanol, where NaBH₄ effectively reduces the C=N double bond. researchgate.netorganic-chemistry.org

Besides NaBH₄, other specialized borohydride reagents are also employed, often to achieve greater selectivity or reactivity under specific conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are notable examples. masterorganicchemistry.comthieme-connect.com NaBH₃CN is particularly useful because it is less reactive than NaBH₄ and can selectively reduce imines in the presence of more reactive functional groups like aldehydes. masterorganicchemistry.com NaBH(OAc)₃ is another mild reagent often used in one-pot reductive amination procedures. rsc.org

Table 3: Comparison of Hydride Reducing Agents for Imine Reduction

Reducing Agent Formula Typical Solvent Key Features
Sodium Borohydride NaBH₄ Methanol, Ethanol Inexpensive, readily available, effective for pre-formed imines. researchgate.netorganic-chemistry.org
Sodium Cyanoborohydride NaBH₃CN Methanol, THF Mild and selective; can reduce imines in the presence of aldehydes. masterorganicchemistry.comthieme-connect.com

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | THF, Dichloromethane | Mild; commonly used for one-pot reductive aminations. rsc.org |

Regioselectivity and Chemoselectivity Considerations

When employing hydride reagents for the synthesis of This compound , selectivity is a key consideration.

Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. This is particularly important if the precursor molecule contains other reducible groups. Sodium borohydride and its derivatives are known for their excellent chemoselectivity. researchgate.netthieme-connect.com For instance, NaBH₄ can reduce the imine function without affecting other groups such as esters, nitriles, or nitro groups that could potentially be present on the aromatic rings of the substrate. researchgate.net This ensures that the core structure of the molecule remains intact during the reduction.

Regioselectivity , the preference for reaction at one site over another, is also crucial. In the reduction of (E)-2-((4-methoxybenzylidene)amino)phenol, the goal is the exclusive reduction of the C=N double bond. The hydride reagents discussed are highly specific for this transformation, ensuring that the hydride attacks the electrophilic carbon of the imine, leading to the desired secondary amine product with high regioselectivity. organic-chemistry.orgacs.org

Advanced Derivatization Strategies of this compound

The structure of This compound features two reactive sites amenable to further chemical modification: a secondary amine and a phenolic hydroxyl group. These functional groups allow for a range of advanced derivatization strategies to synthesize novel compounds with potentially interesting chemical and biological properties. Such derivatization is a common strategy in medicinal chemistry, for example, in the development of kinase inhibitors where aminophenol cores are utilized. acs.org

Potential derivatization reactions include:

N-Acylation: The secondary amine can react with acyl chlorides or anhydrides to form the corresponding N-amides.

N-Alkylation: Reaction with alkyl halides can introduce a third substituent on the nitrogen atom, yielding a tertiary amine.

O-Alkylation: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis.

O-Acylation: The phenol (B47542) can be esterified by reacting with acylating agents to form aryl esters.

Mannich Reaction: The phenolic ring is activated towards electrophilic substitution, allowing for reactions such as the Mannich reaction, which introduces an aminomethyl group onto the aromatic ring.

These derivatization pathways open up possibilities for creating a library of compounds based on the This compound scaffold for various research applications.

Table 4: Potential Derivatization Reactions

Functional Group Reagent Type Resulting Compound Class
Secondary Amine (-NH-) Acyl Halide / Anhydride (B1165640) N-Aryl, N-benzyl Amide
Secondary Amine (-NH-) Alkyl Halide Tertiary Amine
Phenolic Hydroxyl (-OH) Alkyl Halide (with base) Aryl Ether
Phenolic Hydroxyl (-OH) Acyl Halide / Anhydride Aryl Ester

| Phenolic Ring | Formaldehyde + Secondary Amine | Mannich Base |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for modification, often through etherification and esterification reactions. These transformations can alter the molecule's physical and chemical properties.

Etherification: The formation of an ether linkage at the phenolic hydroxyl group is a common strategy. For instance, the reaction of a phenol with an alkyl halide in the presence of a base, such as potassium carbonate, can yield the corresponding ether. This approach is analogous to the etherification of other phenols, like thymol (B1683141) with 2-chloropropane. nih.gov

Esterification: The conversion of the phenolic hydroxyl to an ester is another widely used functionalization. This can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. For example, the esterification of tyrosol's alcoholic hydroxyl group with phenolic acids has been shown to enhance its properties. nih.gov

Modifications of the Secondary Amine Moiety

The secondary amine in this compound provides a reactive site for various transformations, including N-alkylation, N-acylation, and conversion to other nitrogen-containing functional groups. These modifications are crucial for building more complex molecular architectures.

Reductive Amination: One-step reductive amination is a powerful method for synthesizing secondary amines. This reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. For instance, the synthesis of secondary amines from 7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5-carboxaldehyde has been achieved through reductive amination with various aliphatic and aromatic amines. researchgate.net While not directly involving this compound as a starting material, this methodology highlights a general strategy for forming similar secondary amine linkages.

Deoxygenative Photochemical Alkylation: A more recent and innovative approach involves the deoxygenative photochemical alkylation of secondary amides. nih.gov This method allows for the synthesis of α-branched secondary amines by first converting a secondary amide to an imine intermediate, which is then subjected to photochemical radical alkylation. nih.gov This technique offers a streamlined pathway to complex amine structures. nih.gov

Copper-Catalyzed Hydroamination: The direct preparation of chiral secondary amines can be achieved through copper-catalyzed hydroamination. acs.org This method utilizes modified amine transfer reagents to react with substrates like styrenes, yielding chiral, branched secondary amines with high enantioselectivity. acs.org

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Methoxybenzyl Amino Phenol

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and structural features of organic compounds. However, specific experimental data for 2-[(4-Methoxybenzyl)amino]phenol is not readily found in published research.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. For this compound (C₁₄H₁₅NO₂), the theoretical exact mass of the neutral molecule is 229.1103 Da. The protonated molecule, [M+H]⁺, which is commonly observed in techniques like ESI, would have a theoretical m/z of 230.1176. While this value can be calculated, specific published HRMS data confirming this exact mass for this compound could not be located.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. nih.govatlantis-press.com It is a method well-suited for analyzing a compound like this compound. An ESI-MS analysis would be expected to show a prominent ion at m/z 230.1. Further analysis using tandem mass spectrometry (MS/MS) would induce fragmentation, likely involving the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for such molecules. This would be expected to yield major fragments corresponding to the 4-methoxybenzyl cation (m/z 121.06) and the 2-aminophenol (B121084) radical cation (m/z 109.05) or related structures. However, a specific, published ESI-MS spectrum or fragmentation table for this compound is not available.

Fast Atom Bombardment Mass Spectrometry (FAB-Mass)

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample is mixed in a non-volatile matrix, like glycerol, and bombarded with a high-energy beam of neutral atoms. nih.govacs.org This method also generates molecular ions, such as [M+H]⁺, and can be used for compounds that are not amenable to other techniques. nih.govnih.gov While FAB-MS was a common technique for polar molecules, its application on this compound has not been documented in available literature.

Electronic Absorption and Emission Spectroscopy

These techniques investigate the interaction of light with the molecule, providing insights into its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the chromophores within the molecule. For this compound, the presence of two aromatic rings (the phenol (B47542) and the methoxybenzene moieties) would lead to characteristic π-π* transitions. The UV absorption spectra of its precursors, 2-aminophenol and 4-aminophenol, show absorption maxima in the range of 270-300 nm. researchgate.netresearchgate.netsielc.com It is expected that this compound would exhibit a complex spectrum with absorptions in a similar region, likely with a λmax around 280-290 nm due to the combined chromophoric system. However, a specific experimental UV-Vis spectrum for this compound could not be sourced from the literature.

Fluorescence Spectroscopy and Quantum Yield Measurements

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The quantum yield is a measure of the efficiency of this fluorescence process. Many phenolic and aminophenolic compounds exhibit fluorescence. The fluorescence properties would depend on the extent of conjugation and the rigidity of the molecule. While studies on the fluorescence of related aminophenols exist, there is no published data on the fluorescence emission spectrum or the quantum yield for this compound.

Solvatochromic Investigations on Electronic Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is observed in the UV-Visible absorption spectra as a shift in the wavelength of maximum absorbance (λmax) when the solvent polarity is altered. For compounds like Schiff bases derived from salicylaldehyde (B1680747), these shifts provide insight into the electronic structure and the nature of solute-solvent interactions.

The electronic spectrum of 2-[(4-Methoxybenzyl)iminomethyl]phenol is characterized by absorption bands corresponding to π → π* and n → π* transitions. The interaction of the compound's ground and excited state dipole moments with the solvent molecules dictates the spectral shifts.

Positive Solvatochromism (Bathochromic or Red Shift): In polar solvents, the excited state is often more polar than the ground state. These solvents stabilize the excited state more than the ground state, reducing the energy gap for electronic transition and causing a shift to a longer wavelength (red shift).

Negative Solvatochromism (Hypsochromic or Blue Shift): In some cases, particularly involving n → π* transitions, the ground state may be more stabilized by polar or protic solvents (e.g., through hydrogen bonding). This increases the energy required for the transition, resulting in a shift to a shorter wavelength (blue shift).

While specific experimental data for 2-[(4-Methoxybenzyl)iminomethyl]phenol across a wide range of solvents is not extensively documented in the reviewed literature, studies on analogous o-hydroxy Schiff bases show that both keto-enol tautomerism and solvent polarity influence the spectra. researchgate.netnih.gov The presence of the intramolecular hydrogen bond creates a pseudo-aromatic ring, and its stability can be perturbed by hydrogen-bonding solvents. Generally, an increase in solvent polarity is expected to cause a bathochromic shift for the main π → π* transition band. researchgate.net

Table 1: Expected Solvatochromic Shifts for 2-[(4-Methoxybenzyl)iminomethyl]phenol This interactive table illustrates the hypothetical absorption maxima based on the general behavior of similar Schiff bases in solvents of varying polarity.

SolventPolarity Index (ET(30))Expected λmax (nm) for π → π*Type of Shift
n-Hexane31.0~315-325Reference (Non-polar)
Chloroform39.1~320-335Bathochromic (Red)
Ethanol (B145695)51.9~330-345Bathochromic (Red)
Dimethyl Sulfoxide (DMSO)45.1~335-350Bathochromic (Red)

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

The compound crystallizes in the orthorhombic system. nih.gov A key structural feature is the formation of a strong intramolecular O—H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. This interaction creates a stable six-membered pseudo-aromatic ring, which significantly influences the molecule's planarity and electronic properties. nih.gov

The molecule adopts a V-shape, with the two aromatic rings (the salicyl and methoxybenzyl moieties) being non-coplanar. The dihedral angle between the methoxybenzene ring and the 2-methyliminophenol group is reported to be 73.5(1)°. nih.gov The imine bond (C=N) displays an E configuration, with the methoxybenzene and the phenol groups located on opposite sides of the double bond. nih.gov In the crystal lattice, molecules are linked into chains by weak intermolecular C—H···O interactions. nih.gov

Table 2: Crystallographic Data for 2-[(4-Methoxybenzyl)iminomethyl]phenol This interactive table summarizes the key crystallographic parameters obtained from single crystal X-ray diffraction analysis. nih.gov

ParameterValue
Compound Name 2-[(4-Methoxybenzyl)iminomethyl]phenol
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.28 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.7190 (8)
b (Å) 12.7229 (19)
c (Å) 17.936 (3)
Volume (ų) 1305.0 (3)
Z (Molecules/Unit Cell) 4
Temperature (K) 293
Radiation Mo Kα (λ = 0.71073 Å)
Dihedral Angle 73.5(1)° (between aromatic rings)

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the bulk crystalline properties of a material. Unlike single-crystal XRD, which studies one perfect crystal, PXRD analyzes a powder sample containing a vast number of randomly oriented microcrystals. Its primary applications include the identification of crystalline phases, determination of phase purity, and analysis of crystallite size.

An experimental PXRD pattern for 2-[(4-Methoxybenzyl)iminomethyl]phenol was not found in the surveyed literature. However, a theoretical PXRD pattern can be calculated from the single-crystal XRD data. This calculated pattern serves as a unique "fingerprint" for the crystalline solid. By comparing an experimental PXRD pattern of a synthesized batch against this theoretical pattern, one can confirm the identity and assess the phase purity of the bulk material. Any deviation or presence of additional peaks would indicate the existence of impurities or different polymorphic forms.

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This analysis provides critical information about the thermal stability and decomposition profile of a compound.

While a specific TGA curve for 2-[(4-Methoxybenzyl)iminomethyl]phenol is not available in the reviewed literature, the decomposition pathways for related Schiff bases have been studied. akjournals.comresearchgate.net Based on these studies, a plausible decomposition sequence can be proposed. The thermal stability is generally high due to the aromatic systems and intramolecular hydrogen bonding. Decomposition would likely occur in distinct steps.

Initial Stage: Loss of any residual solvent or moisture below 150 °C.

Primary Decomposition: The first major mass loss would likely begin above 200-250 °C, corresponding to the cleavage of the benzyl-nitrogen bond or the imine C=N bond, which are typically the weaker points in the structure. This would lead to the fragmentation of the molecule into smaller volatile components derived from the salicylaldehyde and 4-methoxybenzylamine (B45378) moieties.

Final Stage: At higher temperatures (above 400 °C), the remaining aromatic structures would undergo complete decomposition and charring, eventually leading to a final residual mass if the experiment is conducted in an inert atmosphere. akjournals.com

Table 3: Plausible Thermal Decomposition Profile for 2-[(4-Methoxybenzyl)iminomethyl]phenol This interactive table outlines a hypothetical decomposition pathway based on the known behavior of similar Schiff base compounds.

Temperature Range (°C)% Mass Loss (Approx.)Decomposing Fragment
250 - 350~45-55%Cleavage of benzyl-imine bond, loss of C₇H₇O (methoxybenzyl) fragment
350 - 500~30-40%Fragmentation of the phenolic imine core
> 500~5-10%Charring of aromatic rings

Computational and Quantum Chemical Studies of 2 4 Methoxybenzyl Amino Phenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For the analogue compound, DFT calculations, specifically using the B3LYP/6-311G+(d,p) level of theory, have been employed to elucidate its molecular geometry, vibrational frequencies, and electronic properties. elsevierpure.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For Schiff base compounds similar to the target molecule, theoretical calculations are used to determine bond lengths, bond angles, and dihedral angles. nih.gov These optimized parameters can be compared with experimental data from X-ray crystallography to validate the computational method. jcsp.org.pk

In a representative analogue, the two aromatic rings are often found to be non-coplanar. For instance, in one related molecule, the dihedral angle between the two rings was calculated to be 5.92 (7)°. nih.gov An important structural feature in these types of compounds is the presence of an intramolecular hydrogen bond, typically between the hydroxyl group of the phenol (B47542) ring and the nitrogen atom of the imine group (O-H···N), which stabilizes the molecule and results in a nearly planar six-membered ring. nih.gov

BondCalculated Bond Length (Å)Experimental Bond Length (Å)
O-H0.990.82
C=N1.301.28
C-O (phenol)1.351.34
C-O (methoxy)1.361.37

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the approximations in the computational method.

For the analogue 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol, the characteristic peak of the azomethine group (-C=N-) is a key feature in the vibrational spectrum. elsevierpure.com Theoretical calculations can accurately predict the position of this and other significant bands, such as the stretching vibrations of O-H, C-H, and C=C bonds. These theoretical spectra are crucial for interpreting experimental spectroscopic data. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H stretch34503400
C-H (aromatic) stretch3100-30003080-3010
C=N stretch16251610
C=C (aromatic) stretch1600-14501580-1470

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the analogue, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is distributed over the imine group and the other aromatic ring. elsevierpure.com The HOMO-LUMO gap for similar Schiff bases is instrumental in predicting their electronic transitions, which correspond to their UV-Vis absorption spectra. elsevierpure.com

ParameterEnergy (eV)
E(HOMO)-6.2
E(LUMO)-2.5
HOMO-LUMO Gap (ΔE)3.7

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.

Typically, red regions indicate negative electrostatic potential and are associated with electrophilic attack (electron-rich areas), while blue regions represent positive electrostatic potential and are susceptible to nucleophilic attack (electron-poor areas). Green areas denote neutral potential. In the analogue, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom, are usually the most electron-rich (red) regions, making them sites for electrophilic interaction. The hydrogen atoms, particularly the one on the hydroxyl group, are the most electron-poor (blue) sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. researchgate.net

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O1)π* (C-C)25.5
LP (N1)π* (C-C)30.2
π (C=C)π* (C=C)18.9

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like d_norm, which indicates the nature of intermolecular contacts. Red spots on the d_norm surface highlight short contacts, which are indicative of strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.govacs.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the analogue 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol, the most significant contributions to crystal packing are from O···H/H···O, H···H, and C···H/H···C contacts. elsevierpure.com These interactions govern how the molecules arrange themselves in the solid state.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H33.3
O···H / H···O32.1
C···H / H···C14.5
N···H / H···N4.2

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light at specific wavelengths. For compounds similar to 2-[(4-Methoxybenzyl)amino]phenol, TD-DFT is instrumental in understanding their color and photophysical properties.

In a study on salicylideneaniline derivatives, the TD-DFT method has been employed to analyze the visible absorption maxima. researchgate.net The calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p), to obtain the theoretical UV-Vis spectrum. researchgate.net These theoretical spectra are then compared with experimental data to validate the computational model. For many Schiff bases, the electronic transitions are of a π → π* nature. mdpi.com

The choice of solvent can significantly influence the absorption spectrum, a phenomenon known as solvatochromism. Computational models can account for solvent effects using approaches like the Polarizable Continuum Model (PCM), which has been used to study salicylideneaniline derivatives. researchgate.netresearchgate.net

Table 1: Representative TD-DFT Data for an Analogous Schiff Base (N-salicylideneaniline)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13400.5HOMO → LUMO (π → π*)
S0 → S22800.2HOMO-1 → LUMO
S0 → S32500.1HOMO → LUMO+1

Note: This data is illustrative for a related compound and not specific to this compound.

Reactivity Descriptors and Global Reactivity Parameters

Global reactivity parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. These parameters are often calculated using Density Functional Theory (DFT).

For a Schiff base derived from 4-aminoantipyrine and 2-aminophenol (B121084), the HOMO and LUMO energies were calculated to be -4.767 eV and -0.979 eV, respectively. researchgate.netchemsociety.org.ng A small HOMO-LUMO energy gap is often indicative of higher chemical reactivity and biological activity. researchgate.netchemsociety.org.ng

Chemical hardness (η) and its inverse, chemical softness (σ), are measures of a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. These parameters can be calculated using the following formulas:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (σ) = 1 / η

For the aforementioned 2-aminophenol Schiff base, the global hardness was calculated as 1.894 and the global softness as 0.528. researchgate.netchemsociety.org.ng

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η):

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Electrophilicity Index (ω) = μ2 / (2η)

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be approximated from HOMO and LUMO energies based on Koopmans' theorem:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Table 2: Global Reactivity Parameters for an Analogous 2-Aminophenol Schiff Base

ParameterValue (eV)
EHOMO-4.767
ELUMO-0.979
Energy Gap (ΔE)3.788
Ionization Potential (IP)4.767
Electron Affinity (EA)0.979
Chemical Hardness (η)1.894
Chemical Softness (σ)0.528
Electronegativity (χ)2.873

Note: Data is for (E)-2-((4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)amino)phenol. researchgate.netchemsociety.org.ng

Computational Studies on Intermolecular Interactions and Supramolecular Assembly

Computational methods are vital for studying the non-covalent interactions that govern the formation of supramolecular assemblies in the solid state. For 2-aminophenol-based Schiff bases, Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular interactions in crystal structures. This method allows for the exploration of strong and weak intermolecular forces that dictate the crystal packing.

Energy framework calculations and void analysis can also be performed to provide a three-dimensional representation of the crystal packing topology. Molecular Electrostatic Potential (MEP) maps are another useful tool for identifying regions of a molecule that are likely to be involved in hydrogen bonding and other electrostatic interactions. dergipark.org.tr

Tautomeric Equilibrium Analysis (where applicable to related structures)

Many Schiff bases derived from salicylaldehydes (2-hydroxybenzaldehydes) exhibit tautomerism, typically an equilibrium between an enol-imine and a keto-enamine form. nih.gov This equilibrium can be influenced by factors such as the solvent and the presence of other ions. mdpi.com Computational studies, often using DFT, can be employed to determine the relative stabilities of these tautomers.

For example, in studies of salicylideneaniline, quantum-chemical calculations have shown that the polarity of the solvent can shift the keto-enol tautomeric equilibrium. mdpi.com The enol form is generally more stable, but the keto form can be stabilized in polar solvents. researchgate.netmdpi.com Computational analysis can also elucidate the potential for excited-state intramolecular proton transfer (ESIPT), a process that can lead to dual fluorescence. nih.gov

The relative energies of the different tautomers, as well as the transition states connecting them, can be calculated to provide a comprehensive understanding of the tautomeric equilibrium. researchgate.netresearchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Computational and quantum chemical studies are pivotal in predicting the nonlinear optical (NLO) properties of novel molecules, offering insights into their potential for applications in photonics and optoelectronics. While direct computational studies focusing specifically on the NLO properties of this compound were not found in a comprehensive review of scientific literature, the established methodologies for similar phenolic and aromatic amine compounds allow for a detailed discussion of how such properties would be theoretically evaluated.

The investigation of a molecule's NLO response is centered on its interaction with an applied electric field. When this interaction is nonlinear, it gives rise to phenomena like second-harmonic generation, which is crucial for technologies such as laser frequency conversion. The key parameters that quantify a molecule's NLO response at the molecular level are the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). nlosource.comresearchgate.net

Computational Approach

The prediction of NLO properties is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method. nih.govresearchgate.net Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with extensive basis sets like 6-311++G(d,p) are frequently employed to accurately model the electronic structure and response of molecules. journaleras.com

These calculations typically involve:

Geometry Optimization: The molecule's structure is first optimized to find its lowest energy state.

Property Calculation: Using the optimized geometry, a finite field method is applied to compute the components of the dipole moment, polarizability, and hyperpolarizability. scispace.com

The key computed properties include:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary indicator of a molecule's second-order NLO activity. researchgate.net A large β value suggests that the material could be an efficient frequency converter.

The total values for these properties are calculated from their tensor components using the following equations:

Total Dipole Moment:

μ_total = (μ_x² + μ_y² + μ_z²)^(1/2)

Mean Polarizability:

α_total = (α_xx + α_yy + α_zz) / 3

Total First-Order Hyperpolarizability:

β_total = [(β_x) + (β_y) + (β_z)]^(1/2)

where β_i = β_iii + β_ijj + β_ikk

Illustrative Data and Benchmarking

The results of these calculations are typically presented in detailed tables. The following tables are illustrative examples of how such data would be organized for a hypothetical computational study of a molecule like this compound.

Table 1: Illustrative Calculated Dipole Moment (μ) and Polarizability (α) Components. This table is for illustrative purposes only and does not represent actual data for this compound.

ParameterValue (a.u.)
μ_x-1.58
μ_y0.95
μ_z-0.42
μ_total (Debye) 1.91
α_xx210.5
α_yy185.3
α_zz155.8
α_total (10⁻²⁴ esu) 27.9

Table 2: Illustrative Calculated First-Order Hyperpolarizability (β) Components. This table is for illustrative purposes only and does not represent actual data for this compound.

ParameterValue (a.u.)
β_x-950.7
β_y150.2
β_z-85.5
β_total (10⁻³⁰ esu) 41.8

To contextualize the significance of the calculated values, they are often compared against a standard reference material. Urea is frequently used for this purpose due to its well-characterized NLO properties and common use in experimental studies. researchgate.netnih.govresearchgate.net A molecule with a calculated first-order hyperpolarizability (β_total) many times greater than that of urea is considered a promising candidate for development as an NLO material. journaleras.comnih.gov For this compound, the presence of electron-donating groups (hydroxyl, amino, and methoxy) and electron-accepting phenyl rings suggests a potential for intramolecular charge transfer, a key feature for high NLO response. However, without specific computational studies, its NLO efficiency remains a subject for future investigation.

Coordination Chemistry of 2 4 Methoxybenzyl Amino Phenol

Ligand Design Principles and Potential Coordination Modes

The structure of 2-[(4-Methoxybenzyl)amino]phenol suggests it is an excellent candidate for chelation, a process where a single ligand binds to a central metal ion at two or more points. The key features of this ligand that dictate its coordinating behavior are the phenolic oxygen and the secondary amine nitrogen.

The primary coordination mode anticipated for this compound is as a bidentate N,O-donor ligand. nih.govnih.gov Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate (B1203915) oxygen becomes a strong binding site for a metal ion. Simultaneously, the lone pair of electrons on the secondary amine nitrogen can coordinate to the same metal center. This dual coordination results in the formation of a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.

In some instances, depending on the metal ion, its oxidation state, and the presence of other ligands, this compound could potentially exhibit more complex coordination behaviors. For example, while less common for this type of ligand, bridging between two metal centers could occur under specific conditions. However, the most probable and stable coordination is bidentate chelation to a single metal ion.

The 4-methoxybenzyl group attached to the amine nitrogen is expected to exert a significant influence on the ligand's electronic and steric properties. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which increases the electron density on the benzene (B151609) ring and, by extension, on the amine nitrogen. This enhanced electron density could potentially increase the basicity of the amine nitrogen, thereby strengthening its bond to a coordinated metal ion.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of transition metal complexes with a ligand like this compound would likely follow established procedures for related aminophenol ligands.

A general method for the synthesis of transition metal complexes with this compound would involve the reaction of the ligand with a metal salt in a suitable solvent. Typically, an ethanolic or methanolic solution of the ligand would be treated with a solution of the metal salt (e.g., chlorides, acetates, or nitrates of Co(II), Ni(II), Cu(II), and Zn(II)). The reaction is often carried out under reflux to ensure completion. A base, such as sodium hydroxide (B78521) or an organic amine, may be added to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination of the phenolate oxygen. The resulting metal complexes would likely precipitate from the solution upon cooling or after partial removal of the solvent.

For example, in the synthesis of related cobalt(II) complexes with N-aryl-2-aminophenol ligands, the ligand is reacted with a cobalt(II) salt in a 1:1 or 2:1 molar ratio in an organic solvent. nih.gov Similar methodologies have been successfully employed for the synthesis of nickel(II) complexes with Schiff bases derived from 2-aminophenol (B121084), which share the N,O-donor set. jchemlett.comjchemlett.com

Once synthesized, the resulting metal complexes would be characterized using a variety of physicochemical techniques to determine their properties.

Molar Conductance: Molar conductivity measurements in a suitable solvent like DMF or DMSO would be used to determine the electrolytic nature of the complexes. Low molar conductance values would suggest that the complexes are non-electrolytes, indicating that the anions from the metal salt are either coordinated to the metal ion or are not present in the final complex. jchemlett.comjchemlett.com

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature would provide information about the electronic configuration and the geometry of the metal center in the complexes. For example, a cobalt(II) complex (d⁷) could be high-spin, exhibiting a magnetic moment indicative of three unpaired electrons, which is typical for octahedral or tetrahedral geometries. A square planar copper(II) complex (d⁹) would be expected to have a magnetic moment corresponding to one unpaired electron.

Metal Ion Typical Geometry Expected Magnetic Moment (B.M.)
Co(II)Octahedral/Tetrahedral~4.3 - 5.2
Ni(II)Octahedral~2.8 - 3.5
Square PlanarDiamagnetic (0)
Cu(II)Square Planar/Distorted Octahedral~1.7 - 2.2
Zn(II)Tetrahedral/OctahedralDiamagnetic (0)
This table presents expected values based on the coordination chemistry of analogous ligands.

Structural Elucidation of Coordination Compounds (e.g., Geometry, Chelate Ring Formation)

The precise geometry of the coordination compounds and the confirmation of chelate ring formation would be determined using spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy would show a shift in the vibrational frequencies of the N-H and C-O bonds upon coordination to the metal ion. The disappearance of the broad O-H stretching band of the free ligand would indicate deprotonation and coordination of the phenolic oxygen.

The search for data on the electronic and magnetic properties of metal complexes of this compound did not yield specific articles detailing magnetic susceptibility measurements, electronic spectra (UV-Vis), or other relevant physical characterizations. General information on related aminophenol-based ligands suggests that their metal complexes can exhibit interesting electronic and magnetic behaviors, which are influenced by the coordination environment and the nature of the metal ion. derpharmachemica.comresearchgate.net However, without specific studies on the title compound, any discussion would be speculative.

Similarly, while the catalytic potential of various transition metal complexes with Schiff base ligands is a significant area of research, including applications in oxidation and reduction reactions, specific examples employing this compound as the ligand were not found. derpharmachemica.comiosrjournals.orgnih.gov Research on other aminophenol-based ligands has demonstrated their utility in catalysis, often attributed to the electronic interplay between the ligand and the metal center. derpharmachemica.comresearchgate.net

Due to the absence of specific research findings and data tables in the existing scientific literature for this compound metal complexes, it is not possible to provide a detailed article on their electronic, magnetic, and catalytic properties at this time. Further experimental research would be required to elucidate these aspects of its coordination chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxybenzyl Amino Phenol

Oxidation Reactions of the Phenolic Moiety to Quinone Derivatives

The phenolic hydroxyl group in 2-[(4-Methoxybenzyl)amino]phenol is susceptible to oxidation, a reaction that can lead to the formation of quinone-type structures. This transformation is a common reactivity pathway for phenols, often initiated by strong oxidizing agents. pearson.com The presence of the amino and methoxybenzyl groups on the phenolic ring influences the ease and outcome of this oxidation.

In a related compound, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, oxidation leads to the corresponding iminoquinone in aqueous solutions. nih.gov This reaction's rate is highly dependent on the pH of the solution, with a significant increase in the rate observed above pH 6.1. nih.gov This suggests that deprotonation of the phenolic hydroxyl group enhances its susceptibility to oxidation. While this is a different molecule, the structural similarities suggest that this compound would likely follow a similar pH-dependent oxidation pathway.

The regioselectivity of phenol (B47542) oxidation to quinones can be controlled. For instance, o-iodoxybenzoic acid (IBX) has been used for the efficient and regioselective oxidation of phenols to o-quinones. nih.gov This method is particularly effective for phenols bearing at least one electron-donating group, a condition met by the subject compound due to the presence of the amino and methoxy (B1213986) groups. nih.gov

The general mechanism for the oxidation of phenols to quinones involves the initial formation of a phenoxy radical. youtube.com This radical can then undergo further oxidation and rearrangement to yield the quinone structure. The stability of the intermediate radical and the reaction conditions will determine whether an ortho- or para-quinone is formed. youtube.com

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

The two aromatic rings in this compound are activated towards electrophilic aromatic substitution (SEAr) due to the presence of electron-donating groups: the hydroxyl and amino groups on one ring, and the methoxy group on the other. wikipedia.orglibretexts.org These groups increase the electron density of the rings, making them more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com

Activating and Directing Effects of Substituents:

RingActivating GroupsDirecting Effect
Phenolic Ring-OH, -NH(CH₂C₆H₄OCH₃)Ortho, Para
Benzyl (B1604629) Ring-OCH₃Ortho, Para

The hydroxyl and amino groups on the first ring are strong activating groups and will direct incoming electrophiles to the positions ortho and para to them. wikipedia.org Similarly, the methoxy group on the benzyl ring is also an activating, ortho, para-director. wikipedia.org The interplay between these groups and steric hindrance will determine the final regioselectivity of the substitution. For instance, in Friedel-Crafts alkylation, bulky electrophiles may preferentially attack the less sterically hindered para position. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions would need to be tailored to account for the high reactivity of the substituted rings to avoid polysubstitution or side reactions.

Nucleophilic Reactivity at the Secondary Amine Center

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a nucleophilic center. libretexts.org Amines are generally more nucleophilic than their alcohol counterparts due to the lower electronegativity of nitrogen compared to oxygen. msu.edu This nucleophilicity allows the amine to react with a variety of electrophiles.

The reactivity of the secondary amine can be influenced by several factors. The presence of the two bulky aromatic groups (the phenol and the methoxybenzyl groups) can introduce steric hindrance, potentially slowing down the rate of reaction with certain electrophiles. masterorganicchemistry.com The electronic effects of these groups also play a role; electron-donating groups can increase the electron density on the nitrogen, enhancing its nucleophilicity. masterorganicchemistry.com

A common reaction involving secondary amines is N-alkylation, where the amine attacks an alkyl halide in an SN2 reaction. msu.edu This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt if the reaction continues. libretexts.org Another important reaction is acylation, where the amine reacts with an acyl chloride or acid anhydride (B1165640) to form an amide. libretexts.org This reaction is often vigorous. libretexts.org

The nucleophilicity of amines can be quantified and compared. Studies have shown that secondary amines are generally more nucleophilic than primary amines. researchgate.net However, the specific reactivity of the secondary amine in this compound would need to be experimentally determined and would be influenced by the specific electrophile and reaction conditions.

Influence of Intramolecular Hydrogen Bonding on Chemical Reactivity

The structure of this compound allows for the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group (the hydrogen bond donor) and the nitrogen atom of the secondary amine (the hydrogen bond acceptor). researchgate.net This type of hydrogen bond is common in o-aminophenols and can significantly influence the molecule's conformation and reactivity. researchgate.net

The formation of an O-H···N intramolecular hydrogen bond can:

Decrease the acidity of the phenolic proton: By engaging the proton in a hydrogen bond, its availability to be abstracted by a base is reduced.

Decrease the nucleophilicity of the amine: The lone pair on the nitrogen is partially involved in the hydrogen bond, making it less available to attack an electrophile.

Influence the orientation of the substituents: The hydrogen bond can lock the molecule into a more planar conformation.

The strength of this intramolecular hydrogen bond can be influenced by the electronic nature of the substituents on the aromatic rings. nih.gov The presence of electron-donating groups can affect the proton-donating and -accepting abilities of the hydroxyl and amino groups, respectively. researchgate.net The energy of such intramolecular hydrogen bonds in phenolic compounds can range from 5.4 to 15.4 kcal/mol. mdpi.com

Study of Tautomeric Forms (if relevant to the amine structure) and Their Interconversion Dynamics

Tautomerism in this compound is a possibility, particularly the keto-enol tautomerism involving the phenolic ring. While the enol form (the phenol) is generally the most stable for simple phenols, the presence of the amino substituent could potentially stabilize a keto tautomer through the formation of an imine.

In related systems, such as o-hydroxyaryl Schiff bases, enol-imine and keto-amine tautomers can exist and are often interconvertible. nih.gov The equilibrium between these forms can be influenced by the solvent and the electronic properties of the substituents. nih.gov

For this compound, the potential tautomeric equilibrium would be between the phenol-amine form and a quinone-imine form.

Potential Tautomeric Forms:

Tautomer 1 (Phenol-Amine)Tautomer 2 (Quinone-Imine)
![Image of the phenol-amine tautomer of this compound]![Image of the quinone-imine tautomer of this compound]
This compound2-(4-Methoxybenzylideneamino)cyclohexa-3,5-dien-1-one

Computational studies on similar molecules have been used to determine the relative stabilities of different tautomers. nih.govnih.gov The interconversion between these forms would likely involve an intramolecular proton transfer, a process that can be facilitated by the intramolecular hydrogen bond. nih.gov The dynamics of this interconversion could be studied using techniques like temperature-dependent NMR spectroscopy.

Advanced Applications of 2 4 Methoxybenzyl Amino Phenol in Chemical Science

A Versatile Precursor in Complex Organic Synthesis

The inherent reactivity of the amino and hydroxyl groups on the phenolic ring, coupled with the electronic influence of the 4-methoxybenzyl substituent, makes 2-[(4-Methoxybenzyl)amino]phenol a valuable starting material for the construction of intricate molecular architectures.

Building Blocks for Advanced Organic Scaffolds and Heterocycles

The strategic placement of the amino and hydroxyl groups in an ortho-relationship on the benzene (B151609) ring of this compound facilitates the synthesis of a variety of heterocyclic compounds. These heterocycles form the core of many biologically active molecules and functional organic materials. For instance, related aminophenol derivatives are key starting materials in the synthesis of benzoxazoles and benzoxazines. ossila.com The reaction of the ortho-aminophenol moiety with appropriate reagents can lead to the formation of these fused ring systems, which are known to exhibit a wide range of pharmacological activities.

Furthermore, the secondary amine linkage provides a handle for further functionalization, allowing for the introduction of diverse substituents and the construction of complex polycyclic systems. The methoxy (B1213986) group on the benzyl (B1604629) ring can also be a site for chemical modification, further expanding the synthetic utility of this compound. Research into the synthesis of bioactive heterocyles often utilizes building blocks with multiple functional groups that can be selectively manipulated to create diverse molecular libraries. astate.eduresearchgate.net

Intermediates in the Synthesis of Specialty Chemicals

The structural motifs present in this compound are found in various specialty chemicals, including those with applications in the pharmaceutical and materials science sectors. The aminophenol substructure is a known pharmacophore in a number of drug candidates. For example, derivatives of aminophenol have been investigated for their potential as kinase inhibitors and for their activity against various pathogens.

The synthesis of specialty chemicals often requires multi-step reaction sequences where key intermediates possess specific functional groups that guide the assembly of the final product. The title compound, with its combination of nucleophilic centers and aromatic rings, can serve as a crucial intermediate in the convergent synthesis of larger, more complex molecules.

Applications in Materials Science

The unique combination of a reactive phenolic core and a substituted benzylamine (B48309) in this compound offers opportunities for its use in the development of novel materials with tailored properties.

Incorporation into Polymeric Materials or Composites

The presence of reactive amine and hydroxyl groups suggests that this compound can be utilized as a monomer or a cross-linking agent in polymerization reactions. Poly(aminophenol)s are a class of conducting polymers that have been synthesized through various methods, including chemical and electrochemical oxidation. mdpi.com While specific studies on the polymerization of this compound are not widely reported, the general reactivity of aminophenols indicates its potential for incorporation into polymer backbones. This could lead to the development of polymers with interesting thermal, electronic, and mechanical properties. For example, the incorporation of such a monomer could enhance the thermal stability or introduce specific functionalities into the resulting polymer. Lignin-derived monomers like 2-methoxy-4-vinylphenol (B128420) have been explored for creating bio-based thermoplastics and thermosets, highlighting the interest in phenolic compounds as polymer precursors. mdpi.comnih.govresearchgate.net

Development of Functional Dyes or Pigments (based on related structural motifs)

Azo dyes, which contain the -N=N- chromophore, are a significant class of synthetic colorants. jbiochemtech.complantarchives.orgresearchgate.net The amino group in this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The color of these dyes can be tuned by the choice of the coupling component and by modifications to the aminophenol structure itself. The methoxy group on the benzyl ring can influence the electronic properties of the resulting dye molecule, potentially affecting its color and fastness properties. The synthesis of azo dyes from various aminophenol derivatives is a well-established area of research, with applications in textiles, printing, and other industries. njit.edunih.gov

Chemo/Bio-Sensing Applications (focused on chemical detection mechanisms)

The design of chemosensors for the selective detection of ions and small molecules is a rapidly growing field. The structure of this compound contains key features that make it an interesting candidate for the development of such sensors.

The phenolic hydroxyl group and the secondary amine can act as binding sites for metal ions. The formation of a complex between the molecule and a metal ion can lead to a change in its photophysical properties, such as fluorescence or absorbance, providing a detectable signal. Schiff bases derived from aminophenols are known to be excellent chelating agents that can form stable complexes with various metal ions. nih.govnih.gov The binding of a metal ion can induce a "turn-on" or "turn-off" fluorescent response, which forms the basis of many fluorescent chemosensors. nih.govnih.gov The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the ligand.

Furthermore, the electrochemical properties of the aminophenol moiety can be exploited for the development of electrochemical sensors. The oxidation of the phenol (B47542) group can be monitored using techniques like cyclic voltammetry, and the presence of an analyte that interacts with the molecule can lead to a change in the electrochemical signal. While specific studies on the chemosensing applications of this compound are limited, the principles of sensor design based on related aminophenol and Schiff base structures suggest its potential in this area.

Future Research Directions and Emerging Paradigms for 2 4 Methoxybenzyl Amino Phenol

Development of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For 2-[(4-Methoxybenzyl)amino]phenol and related compounds, researchers are exploring novel and sustainable synthetic pathways. These include the use of green solvents, such as water, and natural acid catalysts to minimize environmental impact. frontiersin.org For instance, methods are being developed for the synthesis of substituted 2-aminothiazoles in water at room temperature without the need for a catalyst, achieving high yields. frontiersin.org Similarly, the use of bio-based solvents like eucalyptol (B1671775) is being investigated as an alternative to traditional organic solvents in reactions like the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. frontiersin.org

The core reaction for synthesizing Schiff bases, such as this compound, often involves the condensation of an aldehyde or ketone with a primary amine. researchgate.net Green chemistry principles are being applied to this process, for example, by using natural acid catalysts like grape or sweet lemon juice in solvent-free conditions. frontiersin.org Another approach involves the use of a mild Lewis acid catalyst in a bio-based solvent for the synthesis of heterocyclic compounds. frontiersin.org These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. frontiersin.org

Exploration of Advanced Spectroscopic Probes for Molecular Interactions

Advanced spectroscopic techniques are crucial for understanding the molecular interactions of this compound. Spectroscopic probes are reagents that change their absorption or luminescent properties upon interaction with a target molecule, allowing for sensitive detection and imaging. cas.cn Researchers are developing new probes to study the intricate details of how this compound interacts with its environment and other molecules. cas.cn

These advanced probes can be used in various spectroscopic methods to gain insights into conformational dynamics and structural transitions at a molecular level. upenn.edu For example, site-specific probes can be incorporated into molecules to detect specific interactions and structural changes. upenn.edu This approach has been used to study protein folding and the interaction of molecules with ionic liquids. upenn.edu In the context of this compound, such probes could elucidate its binding mechanisms and functional dynamics in various systems.

Integration with Machine Learning and Artificial Intelligence for Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the accurate prediction of molecular properties. These computational tools can analyze large datasets of chemical information to identify patterns and predict the characteristics of new compounds, accelerating the discovery and design of molecules with desired functionalities. nih.gov

For this compound and its derivatives, ML models can be trained to predict a wide range of properties, including optical and electronic characteristics. nih.gov For instance, ML has been successfully used to predict the aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties of molecules with high accuracy. nih.gov Furthermore, machine learning applications are being developed to predict the binding affinity of peptides containing non-canonical amino acids to proteins, a tool that could be adapted to study the interactions of this compound with biological targets. nih.gov This predictive power can guide the synthesis of new derivatives with enhanced properties for specific applications. nih.govnih.gov

Design of Next-Generation Coordination Compounds with Tailored Properties

The ability of this compound to act as a ligand allows for the formation of coordination compounds with various metal ions. The design of these next-generation coordination compounds focuses on tailoring their properties for specific applications. The versatility of Schiff base ligands like this compound makes them highly desirable for creating complexes with unique analytical, biological, and industrial applications. nih.gov

Research in this area involves synthesizing and characterizing new coordination complexes to explore their potential. For example, the incorporation of metal ions into polymers derived from aminophenols is being investigated to enhance their redox properties and processability. researchgate.net The design of these complexes also involves studying their interaction with biological molecules like DNA, which can reveal their potential as therapeutic agents. mdpi.com

Investigation of Solid-State Properties, Polymorphism, and Crystal Engineering

The arrangement of molecules in the solid state significantly influences the physical and chemical properties of a compound. The study of polymorphism, the ability of a substance to exist in more than one crystal form, is of great interest for pharmaceuticals and materials science. nih.gov Different polymorphs can exhibit variations in solubility, stability, and bioavailability. nih.govresearchgate.net

For this compound, research into its solid-state properties involves identifying and characterizing its possible polymorphic forms. researchgate.net Computational modeling at the quantum mechanical level is a powerful tool to investigate the crystal structures and polymorphism of related sulfonamide drugs, helping to understand the intermolecular interactions that stabilize different crystal lattices. nih.gov A theoretical framework is also being developed to predict and control polymorph selectivity in solid-state reactions by considering the influence of reaction energy and surface energy on nucleation. berkeley.edu This knowledge is crucial for controlling the crystallization process to obtain the desired polymorph with optimal properties.

Exploration of Photophysical and Optoelectronic Properties

The photophysical and optoelectronic properties of this compound and its derivatives are being actively investigated for their potential use in organic electronics and as fluorescent probes. rsc.orgmdpi.com The study of how these molecules absorb and emit light provides insights into their electronic structure and potential applications. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-[(4-Methoxybenzyl)amino]phenol, and what reaction conditions optimize yield?

The synthesis typically involves a reductive amination or Schiff base formation followed by reduction. For example:

  • Schiff Base Formation : React 4-methoxybenzylamine with 2-aminophenol in a solvent like ethanol under reflux, followed by reduction using sodium borohydride (NaBH₄) to stabilize the secondary amine .
  • Optimization : Yields improve with anhydrous conditions, controlled pH (~7–8), and inert atmospheres (e.g., nitrogen). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O of methoxy), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 244.12 for C₁₄H₁₅NO₂) .
  • HPLC/TLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) or TLC (silica gel, Rf ~0.5 in ethyl acetate) monitors purity .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

  • Byproducts : Unreacted 4-methoxybenzylamine or oxidized quinone derivatives.
  • Mitigation : Use excess 2-aminophenol to drive the reaction, employ reducing agents (e.g., NaBH₄) to prevent oxidation, and purify via recrystallization in ethanol/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., enol-imine vs. keto-amine) by determining crystal structures .
  • Reproducibility : Standardize solvent (DMSO-d₆ vs. CDCl₃) and concentration to minimize solvent-induced shift variations .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for substitutions at the methoxy or amino groups .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict regioselectivity in reactions with electrophiles like alkyl halides .

Q. What mechanistic insights explain the compound’s potential biological activity in antimicrobial assays?

  • Structure-Activity Relationship (SAR) : The methoxy group enhances lipid membrane penetration, while the phenolic –OH group chelates metal ions critical for microbial enzymes .
  • In Vitro Assays : Test against E. coli (Gram-negative) and S. aureus (Gram-positive) using broth microdilution (MIC values). Synergistic effects with β-lactam antibiotics are observed at 50–100 µg/mL .

Q. How does the stability of this compound vary under different storage conditions?

  • Thermal Stability : Decomposes above 150°C (TGA data). Store at 4°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8), but undergoes hydrolysis in acidic (pH <3) or alkaline (pH >10) conditions, forming 4-methoxybenzyl alcohol and 2-aminophenol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.